![molecular formula C16H19NO2 B13634913 5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
5-[(Cyclohexyloxy)methyl]quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Cyclohexyloxy)methyl]quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse applications in various fields such as chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclohexyloxy)methyl]quinolin-8-ol typically involves the O-alkylation of 5-chloromethylquinolin-8-ol with cyclohexanol under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds smoothly, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Cyclohexyloxy)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinolin-8-ol derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinolin-8-ol derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mécanisme D'action
The mechanism of action of 5-[(Cyclohexyloxy)methyl]quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, its ability to intercalate into DNA and disrupt cellular processes contributes to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(2-Bromoethoxy)methyl]quinolin-8-ol
- 5-[(3-Bromopropoxy)methyl]quinolin-8-ol
- 5-[(1-Azido-3-chloropropan-2-yl)oxy]methylquinolin-8-ol
- 5-[(1,3-Diazidopropan-2-yl)oxy]methylquinolin-8-ol
Uniqueness
Compared to similar compounds, 5-[(Cyclohexyloxy)methyl]quinolin-8-ol exhibits unique properties due to the presence of the cyclohexyloxy group. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the cyclohexyloxy group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C16H19NO2 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
5-(cyclohexyloxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C16H19NO2/c18-15-9-8-12(14-7-4-10-17-16(14)15)11-19-13-5-2-1-3-6-13/h4,7-10,13,18H,1-3,5-6,11H2 |
Clé InChI |
PMMQBDJFQVDLOB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OCC2=C3C=CC=NC3=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


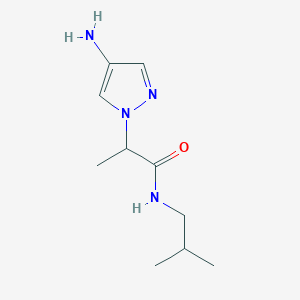
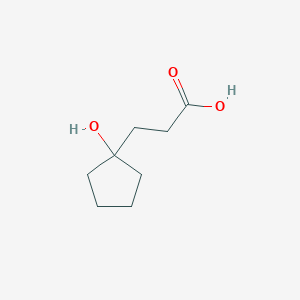
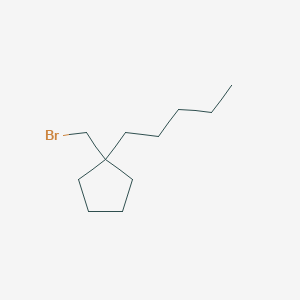
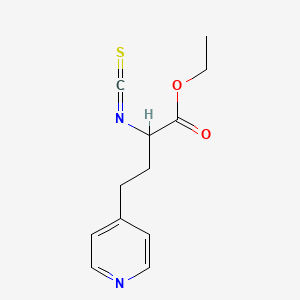
![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
![1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)
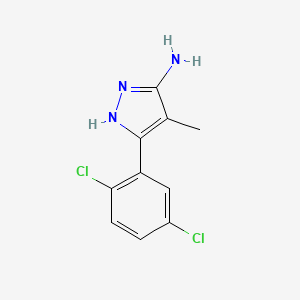



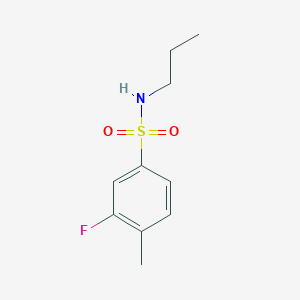
![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)


